REACTION_SMILES
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[Cl:65][CH2:66][Cl:67].[F:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[c:7]2[cH:8][c:9]3[c:10]([NH:35][C:36]([c:37]4[c:38]([N+:50](=[O:51])[O-:52])[cH:39][c:40]([N:43]5[CH2:44][CH2:45][N:46]([CH3:49])[CH2:47][CH2:48]5)[cH:41][cH:42]4)=[O:53])[n:11][n:12]([C:16]([c:17]4[cH:18][cH:19][cH:20][cH:21][cH:22]4)([c:23]4[cH:24][cH:25][cH:26][cH:27][cH:28]4)[c:29]4[cH:30][cH:31][cH:32][cH:33][cH:34]4)[c:13]3[cH:14][cH:15]2)[cH:54][c:55]([F:57])[cH:56]1.[OH:58][C:59]([C:60]([F:61])([F:62])[F:63])=[O:64]>>[F:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[c:7]2[cH:8][c:9]3[c:10]([NH:35][C:36]([c:37]4[c:38]([N+:50](=[O:51])[O-:52])[cH:39][c:40]([N:43]5[CH2:44][CH2:45][N:46]([CH3:49])[CH2:47][CH2:48]5)[cH:41][cH:42]4)=[O:53])[n:11][nH:12][c:13]3[cH:14][cH:15]2)[cH:54][c:55]([F:57])[cH:56]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCN(c2ccc(C(=O)Nc3nn(C(c4ccccc4)(c4ccccc4)c4ccccc4)c4ccc(C(=O)c5cc(F)cc(F)c5)cc34)c([N+](=O)[O-])c2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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CN1CCN(c2ccc(C(=O)Nc3n[nH]c4ccc(C(=O)c5cc(F)cc(F)c5)cc34)c([N+](=O)[O-])c2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |